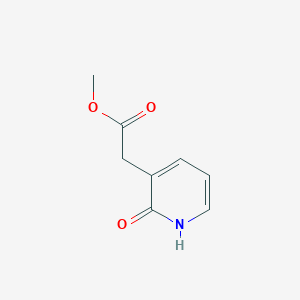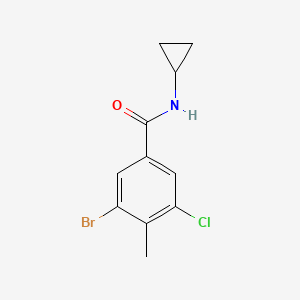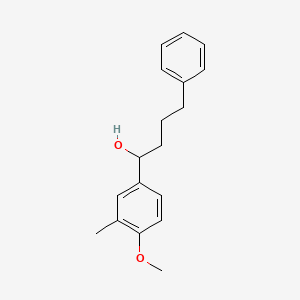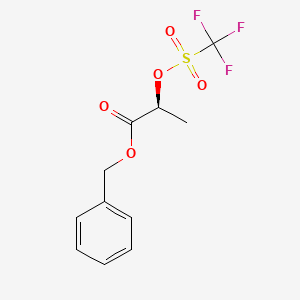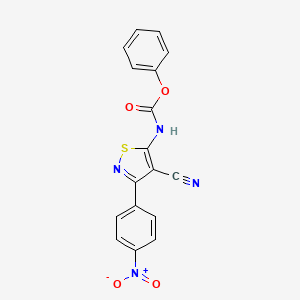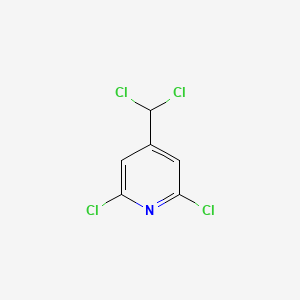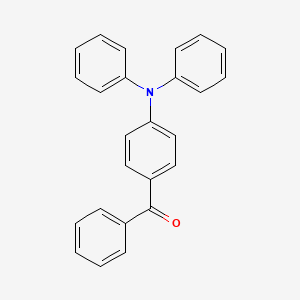
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is an organic compound known for its unique mechanoluminescent properties. This compound is characterized by its ability to emit light when subjected to mechanical stress, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a mechanoluminescent material in the study of stress-induced luminescence.
Medicine: Investigated for use in drug delivery systems where mechanical stress can trigger drug release.
Industry: Utilized in the development of sensors and devices that detect mechanical stress.
作用机制
The mechanoluminescent properties of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone are attributed to the interactions between the diphenylamino and phenyl groups. When mechanical stress is applied, these interactions lead to the emission of light. The compound’s luminescence is primarily due to the locally excited state and twisted intramolecular charge transfer state .
相似化合物的比较
(4-(Diphenylphosphanyl)phenyl)(phenyl)methanone: Similar mechanoluminescent properties but different emission colors.
Benzophenone-triphenylamine hybrids: Used in photopolymerization with distinct light absorption properties
Uniqueness: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is unique due to its tunable mechanoluminescent emission colors, which can be adjusted by manipulating weak intermolecular interactions in the crystalline state .
属性
分子式 |
C25H19NO |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
phenyl-[4-(N-phenylanilino)phenyl]methanone |
InChI |
InChI=1S/C25H19NO/c27-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI 键 |
QNRCTABAMPXVIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

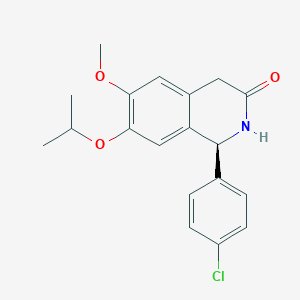
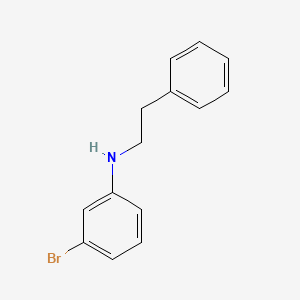
![hexyl-N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]-carbamate](/img/structure/B8389953.png)

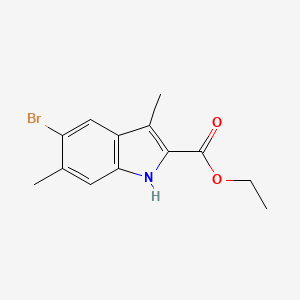
![1-[4-(1H-benzimidazol-5-yloxy)phenyl]ethanone](/img/structure/B8389979.png)
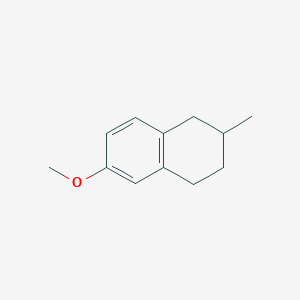
![6-Chloro-N-[(R)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8390009.png)
